4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
4-Bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzoxazepine derivative featuring a benzamide moiety substituted with a bromine atom at the para position of the benzene ring. The core structure consists of a fused tricyclic system (dibenzo[b,f][1,4]oxazepine) with a methyl group at the 10-position and a ketone at the 11-position. Its synthesis typically involves coupling reactions between substituted benzoic acids and aminodibenzoxazepine precursors, often mediated by coupling agents like T3P (propylphosphonic anhydride) .
Properties
IUPAC Name |
4-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJRCPMXICEWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the function of the CNS and are implicated in many neurological disorders.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. It binds to the receptor and inhibits its activity, which can lead to changes in neurotransmission and neural activity. The exact nature of this interaction and the resulting changes are complex and depend on a variety of factors, including the specific properties of the compound and the physiological context in which it is acting.
Biological Activity
4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This class of compounds has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 423.3 g/mol. Its structural complexity may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15BrN2O3 |
| Molecular Weight | 423.3 g/mol |
| CAS Number | 921889-70-5 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the dibenzo[b,f][1,4]oxazepine scaffold have been shown to possess broad-spectrum antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
In a study focusing on oxadiazole derivatives (which share structural similarities), compounds demonstrated potent activity against Mycobacterium bovis BCG and other pathogenic bacteria . The mechanism of action often involves the inhibition of critical enzymes in bacterial fatty acid synthesis, leading to cell lysis.
Anticancer Activity
The potential anticancer properties of dibenzo[b,f][1,4]oxazepine derivatives have also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and the inhibition of tumor growth factors .
Case Studies
- Antitubercular Activity : A series of studies highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibited MIC values significantly lower than those of standard treatments .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with bacterial enzymes. For example, the binding affinity to enoyl-acyl carrier protein (ACP) reductase was assessed, indicating that these compounds could effectively inhibit essential metabolic pathways in bacteria .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The chloro analog exhibits a lower molecular weight and higher melting point (256–257°C) compared to the bromo derivative, likely due to reduced steric bulk and stronger intermolecular forces.
- Electron-Withdrawing Groups : The trifluoromethyl substituent introduces significant hydrophobicity and electronic effects, which may enhance metabolic stability but reduce solubility .
Variations in the Dibenzoxazepine Core
Key Observations :
- Alkyl vs. Acyl Groups : Ethyl and acetyl substitutions at the 10-position modulate steric and electronic properties. Ethyl groups may enhance lipophilicity, while acetyl groups introduce hydrogen-bonding capacity .
- Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., from ) exhibit higher molecular weights and distinct electronic profiles, which could influence receptor selectivity .
Heteroatom and Ring System Modifications
Key Observations :
- Thiazepine vs. Oxazepine : Replacement of oxygen with sulfur (thiazepine) increases molecular weight and may enhance lipophilicity, affecting pharmacokinetics .
- Substituent Position : The 2-yl vs. 8-yl position on the oxazepine ring (e.g., vs. Target compound) influences steric accessibility for receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
